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molecular formula C14H9FN2O3 B8316251 2-(3-Fluoro-benzyloxy)-5-nitro-benzonitrile

2-(3-Fluoro-benzyloxy)-5-nitro-benzonitrile

Cat. No. B8316251
M. Wt: 272.23 g/mol
InChI Key: AUIUPDQKTXZRFH-UHFFFAOYSA-N
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Patent
US07064203B2

Procedure details

A mixture of 20A (108 mg, 0.4 mmol) and tin chloride (268 mg ,1.2 mmol) in EtOAc (4 ml) was heated to reflux for 15 h. The mixture was cooled to rt and triturated with EtOAc (2×60 ml). The filtrate was concentrated in vacuo. The combined EtOAc extracts were washed with NaHCO3 (1×30 ml), brine (1×30 ml), dried (MgSO4), filtered and concentrated in vacuo to give 20B (43 mg, 45% pure) which was used in next step without further purification.
Name
Quantity
108 mg
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:8]=1[C:9]#[N:10].[Sn](Cl)(Cl)(Cl)Cl>CCOC(C)=O>[NH2:15][C:12]1[CH:13]=[CH:14][C:7]([O:6][CH2:5][C:4]2[CH:18]=[CH:19][CH:20]=[C:2]([F:1])[CH:3]=2)=[C:8]([CH:11]=1)[C:9]#[N:10]

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
FC=1C=C(COC2=C(C#N)C=C(C=C2)[N+](=O)[O-])C=CC1
Name
tin chloride
Quantity
268 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (2×60 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with NaHCO3 (1×30 ml), brine (1×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)OCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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